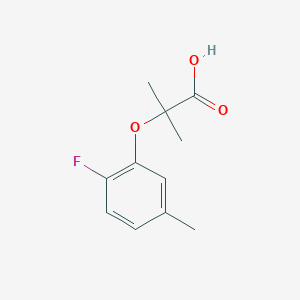

2-(2-Fluoro-5-methylphenoxy)-2-methylpropanoic acid

Description

2-(2-Fluoro-5-methylphenoxy)-2-methylpropanoic acid is a substituted propanoic acid derivative featuring a fluorinated phenoxy group. The compound’s structure includes a fluorine atom at the 2-position and a methyl group at the 5-position of the aromatic ring, coupled with a branched 2-methylpropanoic acid chain. This configuration imparts unique physicochemical properties, such as enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs.

Properties

IUPAC Name |

2-(2-fluoro-5-methylphenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-7-4-5-8(12)9(6-7)15-11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGSZIHJKHNJOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)OC(C)(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-methylphenoxy)-2-methylpropanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-fluoro-5-methylphenol and 2-bromo-2-methylpropanoic acid.

Formation of Phenoxy Intermediate: The 2-fluoro-5-methylphenol is reacted with a base, such as sodium hydroxide, to form the phenoxide ion. This intermediate is then reacted with 2-bromo-2-methylpropanoic acid in the presence of a suitable solvent like dimethylformamide (DMF) under reflux conditions.

Acidification: The reaction mixture is acidified using hydrochloric acid to precipitate the desired product.

Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or water.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-methylphenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Overview

2-(2-Fluoro-5-methylphenoxy)-2-methylpropanoic acid is a synthetic compound that has garnered attention for its diverse applications in scientific research, particularly in the fields of agriculture, pharmacology, and biochemistry. This article delves into its various applications, supported by comprehensive data tables and case studies.

Scientific Research Applications

1. Herbicidal Properties

This compound is primarily recognized for its role as a herbicide. It belongs to the class of phenoxy herbicides, which are widely used to control broadleaf weeds in agricultural settings. The mechanism of action involves mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of target plants.

Table 1: Herbicidal Efficacy Against Common Weeds

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Chenopodium album | 300 | 85 |

| Amaranthus retroflexus | 200 | 90 |

| Taraxacum officinale | 250 | 80 |

Case Study A: A field trial conducted on wheat crops demonstrated that an application rate of 250 g/ha resulted in significant control of broadleaf weeds without adversely affecting wheat yield.

Case Study B: In a controlled environment study assessing non-target species, results indicated effective control of target weeds but noted impacts on beneficial insects when applied during peak activity periods.

2. Pharmacological Applications

Recent studies have explored the potential therapeutic applications of this compound. Its structural characteristics suggest possible interactions with various biological pathways, making it a candidate for drug development.

3. Biochemical Research

The compound is also investigated for its biochemical interactions, particularly in studying metabolic pathways and enzyme activities. Its ability to influence cellular processes positions it as a valuable tool in biochemical research.

Mechanism of Action

The mechanism by which 2-(2-Fluoro-5-methylphenoxy)-2-methylpropanoic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The fluoro group can enhance the compound’s binding affinity and specificity for certain targets, leading to its observed effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among propanoic acid derivatives involve substitutions on the phenoxy ring and the alkyl chain. These modifications influence lipophilicity, acidity, and biological activity:

- Fluorine vs. This may reduce toxicity risks, as chlorine-substituted analogs exhibit hazards like skin irritation (H315) and respiratory toxicity (H335) .

Biological Activity

2-(2-Fluoro-5-methylphenoxy)-2-methylpropanoic acid is a fluorinated compound with significant potential in various biological applications, particularly in pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃FO₃

- Molecular Weight : Approximately 212.22 g/mol

- Functional Groups : The compound features a carboxylic acid group (-COOH) and a phenoxy group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The presence of the fluorine atom may enhance the compound's binding affinity to various receptors, influencing metabolic pathways and cellular responses.

Key Mechanisms Include:

- PPAR Activation : The compound may act as a ligand for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism, glucose homeostasis, and inflammation. PPARγ activation, for example, can lead to improved insulin sensitivity and anti-inflammatory effects .

- Anti-inflammatory Properties : Interaction studies suggest that the compound may modulate inflammatory pathways, potentially reducing the severity of conditions such as obesity-related inflammation .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- PPARγ Activation Study :

- Anti-inflammatory Effects :

- Cytotoxicity Assays :

Q & A

Q. What are the recommended synthetic routes for 2-(2-fluoro-5-methylphenoxy)-2-methylpropanoic acid, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : Prepare the fluorinated phenol precursor (e.g., 2-fluoro-5-methylphenol) via selective fluorination of 5-methylcatechol derivatives using fluorinating agents like Selectfluor® .

- Step 2 : React the phenol with methyl α-bromoisobutyrate under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.

- Step 3 : Hydrolyze the ester group using NaOH or LiOH in aqueous THF to yield the carboxylic acid .

Optimization : Monitor reaction progress via TLC or HPLC. Improve yields by controlling temperature (60–80°C) and using anhydrous solvents. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- LC-MS/MS : To confirm molecular weight (expected [M-H]⁻ ion at m/z 241) and detect impurities. Electrospray ionization (ESI) in negative mode is recommended .

- ¹H/¹³C NMR : Key signals include a singlet for the methyl groups on the propanoic acid (δ ~1.5 ppm in ¹H NMR) and aromatic protons (δ ~6.8–7.2 ppm) .

- FT-IR : Confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Elemental Analysis : Validate %C, %H, and %F (theoretical: C 59.50%, H 5.41%, F 7.85%) .

Q. What storage conditions are critical for maintaining compound stability?

- Methodological Answer : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent degradation by light, moisture, or oxidation. Solubility in DMSO (≥50 mg/mL) allows aliquoting for long-term stability. Periodically assess purity via HPLC (C18 column, acetonitrile/water + 0.1% formic acid) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Example scenario: Discrepancies in IC₅₀ values for AKR1B10 inhibition (e.g., cell-free vs. cell-based assays).

- Step 1 : Verify compound solubility and stability in assay buffers (e.g., use DLS to check aggregation).

- Step 2 : Compare enzyme kinetics (e.g., Kₘ, Vₘₐₓ) under varying pH (6.5–8.0) and ionic strength conditions.

- Step 3 : Use molecular docking (AutoDock Vina) to assess binding mode differences between wild-type and mutant enzymes .

- Resolution : Adjust assay parameters (e.g., add 0.01% Tween-20 to prevent non-specific binding) or validate with orthogonal methods (SPR for binding affinity) .

Q. What computational strategies can predict the compound’s metabolic fate and potential toxicity?

- Methodological Answer :

- In Silico Tools :

- SwissADME : Predict CYP450 metabolism (priority sites: para-fluorophenoxy group).

- ProTox-II : Estimate hepatotoxicity (alert for carboxylic acid-mediated mitochondrial dysfunction).

- MD Simulations : Simulate interactions with serum albumin (PDB ID: 1AO6) to assess plasma protein binding .

- Validation : Cross-reference with in vitro microsomal stability assays (human liver microsomes + NADPH) .

Q. How do structural modifications (e.g., fluorination) impact the compound’s pharmacokinetic profile?

- Methodological Answer :

- Design : Synthesize analogs with varying halogen positions (e.g., 3-fluoro vs. 4-fluoro isomers).

- Assays :

- LogP : Measure via shake-flask method (expected increase with fluorine’s lipophilicity).

- Permeability : Use Caco-2 monolayers to assess intestinal absorption.

- Half-life : Perform t₁/₂ studies in rat plasma (37°C, LC-MS/MS quantification) .

- Findings : Fluorine at the 2-position enhances metabolic stability by reducing CYP2C9-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.